1-[4-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone
Description
1-[4-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone is a complex organic compound featuring a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
1-[4-[2-(2-methylquinolin-8-yl)oxyethoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-6-7-17-4-3-5-19(20(17)21-14)24-13-12-23-18-10-8-16(9-11-18)15(2)22/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFGUAQJKDALJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC=C(C=C3)C(=O)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methylquinoline with ethylene glycol to form an intermediate, which is then reacted with 4-hydroxyacetophenone under specific conditions to yield the final product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[4-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ketone group to an alcohol.
Scientific Research Applications
1-[4-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety’s photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of corrosion inhibitors for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 1-[4-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The quinoline moiety can intercalate into DNA, inhibiting replication and transcription processes .
Comparison with Similar Compounds
Similar compounds to 1-[4-[2-(2-Methylquinolin-8-yl)oxyethoxy]phenyl]ethanone include:
2-[(2-Methylquinolin-8-yl)oxy]acetohydrazide: Known for its corrosion inhibition properties.
Quinoline derivatives: Such as chloroquine and hydroxychloroquine, which are used as antimalarial drugs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
